molecular formula C21H31N2O3P B2722797 Isobutyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate CAS No. 476327-12-5

Isobutyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate

Cat. No. B2722797
CAS RN: 476327-12-5
M. Wt: 390.464
InChI Key: ZWYDAGKOINYTGP-UHFFFAOYSA-N
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Description

Isobutyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate is a complex organic compound . It contains a phosphinate group attached to an isobutyl group and two 4-(dimethylamino)phenyl groups, one of which is also attached to a hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. One such method involves the Heck reaction between compounds and 4-(dimethylamino)vinylbenzene, obtained by Wittig reaction from 4-(dimethylamino)phenylbenzaldehyde and methyltriphenylphosphonium bromide . The Heck reaction proceeded in DMF in the presence of Pd (OAc) 2, tri (о- tolyl)phosphine, and NEt 3 .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a phosphinate group, two 4-(dimethylamino)phenyl groups, and a hydroxyl group . The exact structure can be determined using techniques such as NMR .

Scientific Research Applications

properties

IUPAC Name

[4-(dimethylamino)phenyl]-[[4-(dimethylamino)phenyl]-(2-methylpropoxy)phosphoryl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N2O3P/c1-16(2)15-26-27(25,20-13-11-19(12-14-20)23(5)6)21(24)17-7-9-18(10-8-17)22(3)4/h7-14,16,21,24H,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYDAGKOINYTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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